3-Amino-2-methylbenzene-1-sulfonamide

Description

Historical Trajectories of Sulfonamide Research in Synthetic Organic Chemistry

The journey of sulfonamide research began dramatically in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This discovery, spearheaded by Gerhard Domagk, revealed that the in vivo antibacterial action was due to its metabolite, sulfanilamide. This watershed moment opened a new era in medicine, providing the first effective chemotherapies against bacterial infections before the widespread availability of penicillin.

The initial success spurred extensive research in synthetic organic chemistry, leading to the synthesis of thousands of sulfonamide derivatives. Chemists quickly established key structure-activity relationships, noting that modifications to the sulfonamide nitrogen could drastically alter a compound's activity and properties. This foundational work not only led to a broad class of "sulfa drugs" but also paved the way for other therapeutic classes. For example, observations made during research on antibacterial sulfonamides led to the development of diuretics, such as acetazolamide (B1664987) and thiazides, and antidiabetic agents like the sulfonylureas. The enduring legacy of sulfonamides is their versatility, which continues to make them a focus of synthetic and medicinal chemistry research. nih.gov

Structural Significance of 3-Amino-2-methylbenzene-1-sulfonamide within Substituted Benzenesulfonamide (B165840) Architectures

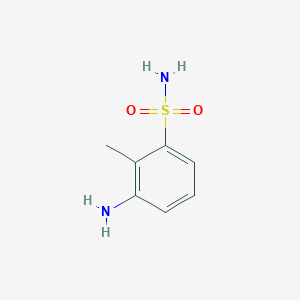

The chemical architecture of this compound (CAS No. 1036585-24-6) is a prime example of a substituted benzenesulfonamide, a scaffold of immense interest in drug discovery. bldpharm.com Its structure consists of a central benzene (B151609) ring functionalized with a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and a methyl group (-CH₃). The specific placement of these groups—at positions 1, 3, and 2, respectively—is critical to its chemical character and potential biological interactions.

The benzenesulfonamide moiety itself is a well-established zinc-binding group, crucial for the inhibitory activity of many drugs targeting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov The unsubstituted primary sulfonamide group can coordinate with the zinc ion in the active site of these enzymes.

The substituents on the benzene ring modulate this core activity and define the molecule's specificity and affinity. In this compound, the key features are:

An ortho-methyl group: The placement of a methyl group adjacent to the sulfonamide can influence the orientation of the entire molecule within a binding pocket. Structure-activity relationship studies on benzenesulfonamide-based inhibitors have shown that residues in the hydrophobic pocket of an enzyme's active site interact with such substitutions, dictating the compound's binding position and affinity. nih.gov

A meta-amino group: The primary aromatic amine at the 3-position serves as a key synthetic handle. It can be readily modified through reactions like acylation, sulfonation, or diazotization, allowing for the attachment of various "tail" groups. This "tail approach" is a common strategy in medicinal chemistry to explore interactions with regions outside the primary active site, which can significantly enhance isoform specificity and potency. nih.gov

The specific arrangement of an ortho-methyl and a meta-amino group distinguishes this molecule from other isomers, such as the commercially significant 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7), an intermediate in the synthesis of the anticancer drug Pazopanib. hsppharma.com This unique substitution pattern provides a distinct steric and electronic profile, offering a different starting point for the design of targeted inhibitors or other functional molecules.

| Property | Value |

|---|---|

| CAS Number | 1036585-24-6 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Synonyms | Not widely available |

Academic Research Landscape and Emerging Interest in this compound Derivatives as Chemical Building Blocks

While its isomer, 5-Amino-2-methylbenzenesulfonamide, is a well-documented intermediate in pharmaceutical manufacturing, the academic research landscape for this compound is less defined in publicly available literature. hsppharma.com However, its structure positions it as a valuable, albeit under-explored, chemical building block for synthetic chemistry.

The interest in such compounds stems from the proven success of using substituted aminobenzenesulfonamides to generate libraries of diverse molecules for biological screening. nih.govnih.gov The presence of two distinct and reactive functional groups—the primary aromatic amine and the sulfonamide—allows for orthogonal chemical modifications. Researchers frequently utilize the amino group as a point of diversification. For instance, studies on related compounds like 3-amino-4-hydroxy-benzenesulfonamide show its utility in synthesizing Schiff bases, aminoketones, and other derivatives for evaluation as carbonic anhydrase inhibitors and anticancer agents. mdpi.com

Synthetic strategies often involve the condensation of the amino group with various aldehydes, acids, or other electrophiles to build more complex structures. nih.govresearchgate.net The sulfonamide group, while often retained for its biological activity, can also be modified. This dual functionality makes this compound an attractive starting material for creating novel compound libraries aimed at various therapeutic targets. Its potential lies in its capacity to serve as a scaffold for generating molecules with unique three-dimensional shapes and functionalities, driven by the specific ortho- and meta-substitution pattern on the benzenesulfonamide core.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTWUEBLPSAYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296188 | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036585-24-6 | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036585-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Methylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Amino-2-methylbenzene-1-sulfonamide

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the complete molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and sulfonamide groups. The three protons on the benzene (B151609) ring will appear as a complex multiplet system due to their coupling with each other. The methyl protons will typically present as a singlet, while the NH₂ protons of the amino and sulfonamide groups may appear as broad singlets due to exchange phenomena and quadrupole effects from the nitrogen atom.

¹³C NMR: The carbon spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents (amino, methyl, and sulfonamide groups), leading to a unique spectral fingerprint.

2D NMR: COSY experiments establish proton-proton correlations, confirming the adjacency of the aromatic protons. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations. For instance, an HMBC spectrum would show a correlation between the methyl protons and the C1, C2, and C3 carbons of the benzene ring, which is critical for confirming the substituent positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is predicted based on theoretical models and analysis of structurally similar compounds. Actual experimental values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 (-SO₂NH₂) | - | ~140.5 | - |

| 2 (-CH₃) | - | ~125.0 | - |

| 3 (-NH₂) | - | ~148.0 | - |

| 4 | ~6.8 (d) | ~115.2 | C-6, C-5, C-3 |

| 5 | ~7.2 (t) | ~129.5 | C-1, C-3, C-4, C-6 |

| 6 | ~7.5 (d) | ~122.0 | C-1, C-2, C-4, C-5 |

| -CH₃ | ~2.1 (s) | ~17.0 | C-1, C-2, C-3 |

| -NH₂ (amino) | ~4.0 (br s) | - | C-3, C-4, C-2 |

| -SO₂NH₂ | ~7.1 (br s) | - | - |

Solid-State NMR Investigations of this compound

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and intermolecular interactions of the compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can detect these effects, offering insights into the molecular packing and hydrogen-bonding networks. proquest.com

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra from solid samples. For this compound, ssNMR can be used to study polymorphism, as different crystalline forms would yield distinct NMR spectra due to differences in their local molecular environments. Furthermore, ssNMR can directly probe the hydrogen bonds involving the sulfonamide and amino groups, which are crucial for the stability of the crystal lattice.

High-Performance Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental formula of the parent ion. For this compound (C₇H₁₀N₂O₂S), the exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other isobaric compounds.

Elemental Formula: C₇H₁₀N₂O₂S

Monoisotopic Mass: 186.0463 Da

Calculated Exact Mass of [M+H]⁺: 187.0541 Da

An experimental HRMS measurement yielding a value extremely close to 187.0541 would provide strong evidence for the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 187.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of sulfonamides is well-characterized and typically involves cleavages of the C-S and S-N bonds. nih.govresearchgate.net

The MS/MS spectrum of protonated this compound is expected to show characteristic neutral losses and fragment ions that confirm the connectivity of the molecule. Key fragmentation pathways would include:

Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment ion.

Cleavage of the S-N bond: Resulting in the formation of an aminomethylphenylsulfonyl cation.

Cleavage of the C-S bond: This key fragmentation produces the protonated 3-amino-2-methylaniline ion.

Table 2: Predicted MS/MS Fragmentation of [C₇H₁₀N₂O₂S+H]⁺ Note: Fragmentation data is predicted based on established pathways for sulfonamide compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 187.1 | 170.1 | NH₃ | [M+H-NH₃]⁺ |

| 187.1 | 123.1 | SO₂ | [M+H-SO₂]⁺ |

| 187.1 | 106.1 | H₂NSO₂ | [3-amino-2-methylphenyl]⁺ |

| 170.1 | 106.1 | SO₂ | [3-amino-2-methylphenyl]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them excellent tools for structural confirmation.

IR and Raman spectroscopy are complementary. IR absorption occurs when there is a change in the dipole moment during a vibration, while Raman scattering depends on a change in polarizability.

For this compound, the key functional groups that give rise to characteristic vibrational bands are the amino (-NH₂), sulfonamide (-SO₂NH₂), methyl (-CH₃), and the substituted benzene ring. jst.go.jp

N-H Vibrations: Both the primary amine and the sulfonamide group will exhibit N-H stretching vibrations, typically appearing in the region of 3200-3500 cm⁻¹. The primary amine is expected to show two bands corresponding to asymmetric and symmetric stretching.

S=O Vibrations: The sulfonamide group is characterized by strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds, which are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically occur in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are diagnostic of the substitution pattern on the aromatic ring.

Table 3: Predicted Characteristic IR and Raman Bands for this compound Note: Wavenumbers are approximate and based on typical ranges for functional groups.

| Vibrational Mode | Functional Group | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch (asymm/symm) | -NH₂ (amino) | ~3450, ~3360 | ~3450, ~3360 | Medium |

| N-H Stretch (asymm/symm) | -SO₂NH₂ | ~3340, ~3250 | ~3340, ~3250 | Medium |

| C-H Stretch (aromatic) | Ar-H | ~3100-3000 | ~3100-3000 | Medium-Strong (Raman) |

| C-H Stretch (aliphatic) | -CH₃ | ~2960, ~2870 | ~2960, ~2870 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Strong |

| S=O Stretch (asymm) | -SO₂NH₂ | ~1330 | ~1330 | Strong (IR) |

| S=O Stretch (symm) | -SO₂NH₂ | ~1160 | ~1160 | Strong (IR) |

| C-H OOP Bending | Ar-H | ~880-750 | - | Strong (IR) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Analysis of Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such molecules are π→π* and n→π* transitions.

The benzene ring, with its delocalized π-electron system, and the non-bonding (n) electrons on the nitrogen and oxygen atoms of the amino and sulfonamide groups, respectively, are the main chromophores responsible for UV-Vis absorption.

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. For aromatic systems, these transitions are often observed.

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen of the amino group) to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π→π* transitions.

The solvent in which the analysis is performed can influence the wavelength of maximum absorption (λmax) due to stabilization of the ground and excited states.

Illustrative UV-Vis Absorption Data

The following table presents hypothetical UV-Vis absorption data for this compound, based on typical values for aminobenzenesulfonamide derivatives in a polar solvent like ethanol.

| Hypothetical Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π→π | ~220 | ~12,000 |

| π→π | ~275 | ~8,500 |

| n→π* | ~310 | ~1,500 |

This data is illustrative and represents expected values for a compound of this type.

X-ray Crystallography for Crystalline Structure Determination of this compound

Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray analysis would reveal:

Molecular Conformation: The precise spatial arrangement of the amino, methyl, and sulfonamide groups relative to the benzene ring. This includes the torsion angles that define the orientation of the sulfonamide group.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them, providing insight into the bonding within the molecule.

Intermolecular Interactions: The analysis would elucidate the nature of intermolecular forces, such as hydrogen bonds involving the amino and sulfonamide groups, which dictate the crystal packing. The sulfonamide group, with its N-H donor and S=O acceptor sites, is a strong promoter of hydrogen bonding networks. acs.orgresearchgate.net The amino group also provides N-H donors for hydrogen bonding.

Illustrative Crystallographic Data for a Related Sulfonamide

The following table provides representative crystallographic data for a simple aromatic sulfonamide, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Hydrogen Bonds | N-H···O |

This data is for an illustrative, related compound and does not represent experimentally determined values for this compound.

The molecular packing in sulfonamide crystals is often characterized by layers or chains of molecules linked by these hydrogen bonds. acs.orgresearchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound. nih.gov Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. nih.gov

In PXRD, a powdered sample containing a multitude of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. Each polymorph will produce a distinct PXRD pattern with characteristic peak positions (in degrees 2θ) and intensities. rigaku.com

The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs can exhibit variations in properties like solubility and stability. nih.gov While it is unknown if this compound exhibits polymorphism, PXRD would be the primary technique used to investigate this possibility.

Illustrative PXRD Data for Two Hypothetical Polymorphs

The table below shows hypothetical PXRD peak data for two distinct polymorphic forms (Form I and Form II) of a compound like this compound, demonstrating how they can be distinguished.

| Form I | Form II |

| 2θ (°) | Intensity (%) |

| 8.5 | 100 |

| 12.3 | 65 |

| 15.8 | 80 |

| 19.1 | 45 |

| 22.6 | 90 |

| 25.2 | 55 |

This data is purely illustrative and is intended to demonstrate the differences in PXRD patterns between polymorphs.

Chemical Transformations and Reactivity Profiles of 3 Amino 2 Methylbenzene 1 Sulfonamide

Reactions Involving the Sulfonamide Moiety of 3-Amino-2-methylbenzene-1-sulfonamide

The sulfonamide group is a versatile functional group that can undergo various reactions, primarily at the nitrogen atom.

N-Alkylation: The nitrogen atom of the sulfonamide in this compound can be alkylated to form N-alkylated derivatives. This transformation typically involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide or an alcohol, often in the presence of a base. The acidic nature of the sulfonamide proton facilitates its removal by a base, generating a nucleophilic sulfonamide anion that then reacts with the alkylating agent.

Recent advancements in catalysis have provided efficient methods for the N-alkylation of sulfonamides. For instance, manganese-catalyzed N-alkylation using alcohols as alkylating agents has been developed, offering an environmentally benign alternative to traditional methods. acs.org This "borrowing hydrogen" approach allows for the mono-N-alkylation of a diverse array of aryl and alkyl sulfonamides in excellent yields. acs.org Similarly, iridium-based catalysts have been employed for the selective mono-N-alkylation of sulfonamides with alcohols. researchgate.net These catalytic systems often operate under mild conditions and demonstrate high functional group tolerance. acs.orgresearchgate.net The modification of sulfonamides through alkylation can significantly alter their pharmacological properties, including potency and bioavailability. nih.gov

| Catalyst System | Alkylating Agent | Conditions | Yield (%) |

| Mn(I) PNP pincer precatalyst | Benzylic and primary aliphatic alcohols | Bench-grade xylenes | up to 95% acs.org |

| [Cp*IrCl₂]₂/Cs₂CO₃ | Alcohols | Toluene, 120 °C | up to 98% researchgate.netresearchgate.net |

| Fe-based deep eutectic solvents | Various alcohols | 40 °C, aerobic | up to 98% researchgate.net |

N-Acylation: The sulfonamide nitrogen can also undergo acylation to form N-acylsulfonamides. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base. N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides, providing the corresponding N-acylsulfonamides in high yields. researchgate.net The resulting N-acylsulfonamides are an important class of compounds with diverse biological activities. researchgate.net

| Acylating Agent | Base | Solvent | Yield (%) |

| N-acylbenzotriazoles | NaH | THF | 76-100% researchgate.net |

| Acid Chlorides | Pyridine (B92270) | Dichloromethane (B109758) | Varies |

| Carboxylic Acids | DCC, DMAP | Pyridine | 53-66% researchgate.net |

Reactivity of the Aromatic Amine Group in this compound

The aromatic amine group is a highly reactive functional group that can participate in a wide range of chemical transformations, making it a valuable synthetic handle.

The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations to introduce a wide range of substituents onto the aromatic ring.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. This reaction provides a powerful method for the introduction of these functional groups onto the aromatic ring.

Balz-Schiemann Reaction: The diazonium salt can be converted to an aryl fluoride (B91410) by treatment with fluoroboric acid (HBF₄), which first forms the diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then leads to the formation of the corresponding aryl fluoride.

Other Transformations: The diazonium group can also be replaced by a hydroxyl group (by heating in water), a hydrogen atom (by treatment with hypophosphorous acid), or an iodine atom (by treatment with potassium iodide).

These reactions provide a powerful toolkit for the functionalization of the aromatic ring of this compound, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic nature of the aromatic amine allows it to readily participate in reactions with electrophilic partners.

Amidation: The amino group can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental transformation for the synthesis of a wide variety of derivatives.

Ureation: Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities.

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.

While the aromatic ring of this compound is generally electron-rich due to the presence of the amino and methyl groups, the potential for nucleophilic aromatic substitution (SNAr) exists under specific circumstances. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a leaving group. In the case of this compound, the sulfonamide group is an electron-withdrawing group. If a suitable leaving group (e.g., a halide) were present on the ring, particularly at a position activated by the sulfonamide group, SNAr reactions with strong nucleophiles could potentially occur. However, the electron-donating nature of the amino and methyl groups would likely disfavor this type of reaction under standard conditions.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring of this compound

The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the directing effects of the three substituents. These effects are classified based on whether they activate or deactivate the ring towards electrophilic attack and where they direct the incoming electrophile (ortho, meta, or para positions relative to the substituent).

Amino Group (-NH₂ at C3): The amino group is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the benzene ring. This resonance effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to the amino group, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the electrophilic attack at these positions. pressbooks.pub Consequently, the amino group is a strong ortho, para-director.

Methyl Group (-CH₃ at C2): The methyl group is a weak activating group. It donates electron density to the ring primarily through an inductive effect and, to a lesser extent, hyperconjugation. libretexts.org This slight increase in electron density makes the ring more reactive than unsubstituted benzene and directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Sulfonamide Group (-SO₂NH₂ at C1): The sulfonamide group is a deactivating group. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms, making the group strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. Deactivating groups (with the exception of halogens) are generally meta-directors. libretexts.org Therefore, the sulfonamide group directs incoming electrophiles to the positions meta to itself (C3, C5).

Combined Directing Effects:

The final regioselectivity is a result of the cumulative influence of these three groups, with the most powerful activating group typically dominating the directing effect. In this molecule, the amino group is the strongest activating group and will therefore be the primary determinant of the substitution pattern.

The amino group at C3 strongly directs towards C4 (ortho) and C6 (para). The other ortho position (C2) is already occupied by the methyl group.

The methyl group at C2 directs towards C5 (para). The ortho positions (C1 and C3) are already substituted.

The sulfonamide group at C1 directs towards C5 (meta). The other meta position (C3) is substituted.

Considering these influences, the positions most susceptible to electrophilic attack are C4 and C6, driven by the powerful ortho, para-directing effect of the amino group. The C5 position is a potential, albeit likely minor, site of substitution, being the para position to the methyl group and a meta position to the deactivating sulfonamide group. Therefore, electrophilic reactions such as halogenation, nitration, or sulfonation are expected to yield predominantly a mixture of 4- and 6-substituted products. masterorganicchemistry.comlibretexts.org

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -NH₂ (C3) | Strongly Electron-Donating (Resonance) | Strongly Activating | Ortho, Para | C4, C6 |

| -CH₃ (C2) | Weakly Electron-Donating (Inductive/Hyperconjugation) | Weakly Activating | Ortho, Para | C5 |

| -SO₂NH₂ (C1) | Strongly Electron-Withdrawing (Inductive/Resonance) | Strongly Deactivating | Meta | C5 |

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. For this compound, this requires prior halogenation (e.g., bromination or iodination) of the aromatic ring. Based on the analysis of electrophilic aromatic substitution, halogenation would likely occur at the C4 or C6 positions, yielding 4-halo- or 6-halo-3-amino-2-methylbenzene-1-sulfonamide derivatives. These halogenated intermediates can then serve as substrates in various cross-coupling reactions.

Palladium catalysts are widely employed in cross-coupling chemistry due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide. libretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives, respectively. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) and a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.netmendeley.com

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of various alkenyl groups onto the aromatic ring of the halogenated sulfonamide derivative.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org It typically requires a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base. organic-chemistry.orgnih.gov This method would enable the synthesis of alkynylated this compound derivatives, which are valuable intermediates for further transformations.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Ar-R (e.g., Biaryl) |

| Heck | R-CH=CH₂ (Alkene) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Ar-CH=CH-R (Substituted Alkene) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Ar-C≡C-R (Internal Alkyne) |

While palladium is highly effective, catalysts based on more abundant and less expensive metals like copper and nickel have gained significant attention.

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, often in reactions analogous to the Ullmann condensation. For instance, a halogenated derivative of this compound could undergo copper-catalyzed coupling with various amines, thiols, or other nucleophiles. rsc.orgnih.govresearchgate.net Recent advances have also demonstrated copper's utility in C-C bond-forming reactions.

Nickel-Catalyzed Reactions: Nickel catalysts can often perform transformations similar to those of palladium, such as Suzuki-Miyaura type couplings and C-N bond formations, sometimes with unique reactivity or under milder conditions. nih.gov The development of specific ligands has enabled nickel-catalyzed C-N cross-couplings of sulfonamides with aryl chlorides, which were previously only achievable with palladium. nih.govresearchgate.netresearchgate.net This makes nickel an attractive and sustainable alternative for the functionalization of halogenated this compound.

| Metal Catalyst | Typical Reaction Type | Coupling Partner Example | Product Type |

|---|---|---|---|

| Copper (Cu) | Ullmann-type C-N or C-S Coupling | R₂NH (Amine) or RSH (Thiol) | Ar-NR₂ or Ar-SR |

| Nickel (Ni) | Suzuki-Miyaura type C-C Coupling | R-B(OH)₂ (Boronic Acid) | Ar-R (e.g., Biaryl) |

| Nickel (Ni) | Buchwald-Hartwig type C-N Coupling | R₂NH (Amine) | Ar-NR₂ |

Derivatization Strategies and the Role of 3 Amino 2 Methylbenzene 1 Sulfonamide As a Synthetic Building Block

Synthesis of Novel Heterocyclic Compounds Incorporating 3-Amino-2-methylbenzene-1-sulfonamide Substructures

The presence of both an amino group and a sulfonamide group makes this compound an ideal precursor for the synthesis of various fused and non-fused heterocyclic compounds. These two groups can be manipulated independently or utilized in concert to construct rings containing nitrogen and sulfur.

The sulfonamide moiety (-SO₂NH₂) is a key functional group for the construction of sulfur-nitrogen heterocycles. nih.gov These compounds are of great interest due to their unique structures and biological activities. nih.gov Intramolecular cyclization strategies can be employed to form fused ring systems where the sulfonamide group is part of the newly formed heterocycle.

For instance, derivatization of the amino group with a reagent containing a second reactive site can facilitate a subsequent cyclization involving the sulfonamide nitrogen. A hypothetical pathway could involve the acylation of the amino group with an α,β-unsaturated acid chloride. The resulting intermediate, upon treatment with a suitable base, could undergo an intramolecular Michael addition, leading to the formation of a fused six- or seven-membered ring containing the S-N bond, such as a benzothiadiazine derivative. The synthesis of various N,S-heterocycles often relies on the reactivity of the sulfonamide nitrogen as a nucleophile in intramolecular ring-closing reactions. mdpi.com

Table 1: Potential Sulfur-Containing Heterocyclic Systems

| Heterocyclic System | General Reagent/Strategy | Potential Application |

|---|---|---|

| Benzothiadiazine derivatives | Acylation with α,β-unsaturated carbonyls followed by intramolecular cyclization | Scaffolds for medicinal chemistry |

| Fused 1,2,4-thiadiazines | Reaction with bielectrophilic C-N-S reagents | Development of novel pharmacophores mdpi.com |

The primary aromatic amine (-NH₂) is a highly versatile functional group for building a vast range of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com Its nucleophilicity allows it to react with a wide variety of electrophiles to initiate cyclization cascades.

One common strategy is the condensation with 1,3-dicarbonyl compounds or their equivalents to form fused pyridine (B92270) or pyrimidine (B1678525) rings. For example, reaction with a β-ketoester could lead to the formation of a quinolinone scaffold. Similarly, multicomponent reactions, which are powerful tools for generating molecular diversity, can be employed. frontiersin.org A reaction involving this compound, an aldehyde, and a CH-acidic component could yield highly functionalized fused heterocyclic systems. frontiersin.org

Furthermore, the amino group is a precursor for the synthesis of quinazolinones, a class of compounds with significant biological activities. nih.gov This can be achieved by first acylating the amino group with an anthranilic acid derivative, followed by cyclization. Another approach involves the reaction with isatoic anhydride (B1165640). The synthesis of triazino- and triazepinoquinazolinones often starts from 3-aminoquinazolinone precursors, which can be derived from substituted anilines. nih.gov Oxidative cyclization is another powerful method; for instance, reacting the amine with another aniline (B41778) derivative in the presence of an oxidant can lead to the formation of phenazine (B1670421) structures. researchgate.net

Table 2: Potential Nitrogen-Containing Heterocyclic Systems

| Heterocyclic System | General Reagent/Strategy | Key Reaction Type |

|---|---|---|

| Quinolines/Quinolinones | Condensation with β-dicarbonyl compounds (e.g., Skraup, Doebner-von Miller) | Condensation/Cyclization |

| Benzimidazoles | Reaction with carboxylic acids or aldehydes (Phillips condensation) | Condensation |

| Quinazolinones | Reaction with isatoic anhydride or acylation/cyclization with anthranilic acid derivatives | Acylation/Cyclization nih.gov |

| Fused Triazoles/Triazines | Diazotization followed by coupling with active methylene (B1212753) compounds or reaction with cyanates | Diazotization/Coupling |

Development of Advanced Organic Scaffolds and Ligands from this compound

Beyond heterocycle synthesis, the dual functionality of this compound allows for its development into sophisticated molecular scaffolds, particularly chiral ligands for catalysis and polydentate ligands for coordination chemistry.

Chiral sulfonamides are a prominent class of ligands and organocatalysts in asymmetric synthesis. The amino group of this compound serves as a convenient handle to introduce chirality. This can be achieved by coupling the amine with a chiral building block, most commonly a natural amino acid or its derivative. researchgate.netmdpi.com

A typical synthetic route involves the acylation of the 3-amino group with an N-protected chiral amino acid. Subsequent deprotection and further modification can lead to a variety of chiral ligands. For example, reduction of the newly formed amide bond would yield a secondary amine, which, along with the sulfonamide moiety, could act as a bidentate ligand for a metal center. The steric bulk provided by the ortho-methyl group could influence the chiral environment and enhance enantioselectivity in catalytic reactions. Such ligands are valuable in asymmetric C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net The synthesis of tailor-made amino acids often employs chiral Ni(II) complexes derived from Schiff bases, which can be formed from an amine and a chiral ligand. nih.govmdpi.com

The nitrogen atoms of both the amino and sulfonamide groups, as well as the oxygen atoms of the sulfonamide, can act as donor sites for metal coordination. This inherent potential can be expanded by chemically modifying the molecule to introduce additional donor atoms, thereby creating polydentate ligands.

For instance, the primary amino group can be readily converted into a Schiff base by condensation with a salicylaldehyde (B1680747) derivative. The resulting ligand would have N, O donor sites from the Schiff base fragment and O, N donors from the sulfonamide, making it a potential tetradentate ligand capable of forming stable complexes with transition metals. bohrium.com Alternatively, alkylation of the amino group with arms containing other donor functionalities (e.g., pyridine, imidazole, or carboxylate groups) can systematically build up the denticity of the ligand. The resulting metal complexes of these polydentate ligands could find applications in catalysis, materials science, and bioinorganic chemistry. mdpi.com

Integration of this compound into Complex Molecular Architectures

As a functionalized building block, this compound can be incorporated into larger, more complex molecules such as peptidomimetics, macrocycles, and drug candidates. The sulfonamide group is a well-known bioisostere for amide or carboxylate groups and is frequently found in pharmacologically active compounds. nih.gov

The synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks demonstrates a strategy where amino acids are linked to other moieties via a sulfonamide bridge. nih.govresearchgate.net Applying this principle, this compound could be used to link different molecular fragments, leveraging the distinct reactivity of its two functional groups. For instance, the amino group could be part of a peptide chain, while the sulfonamide group could be used to attach a targeting moiety or a solubilizing group.

A closely related isomer, 5-amino-2-methylbenzenesulfonamide, serves as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. hsppharma.com This highlights the utility of the aminomethylbenzenesulfonamide scaffold in the construction of complex, biologically active molecules. The synthetic routes towards such complex targets often involve sequential functionalization of the amine and sulfonamide groups, demonstrating the value of having these two orthogonal reactive handles on a single aromatic platform.

Multi-step Synthesis Pathways towards Advanced Materials Precursors

The presence of both an aromatic amine and a sulfonamide group allows this compound to be incorporated into a variety of polymeric structures and functional materials like dyes. The amino group can be readily diazotized and coupled to form azo dyes, or it can participate in polymerization reactions to form polyamides or other polymers. The sulfonamide group can also be functionalized or used to impart specific properties such as thermal stability or solubility.

One potential application of this compound is in the synthesis of azo dyes. Aromatic amines are common precursors for these dyes, which constitute a significant portion of all synthetic colorants. nsf.gov The synthesis typically involves a two-step process: diazotization of the primary aromatic amine followed by coupling with a suitable coupling agent. In the case of this compound, the amino group can be converted to a diazonium salt under acidic conditions with sodium nitrite (B80452). This diazonium salt can then be reacted with a variety of coupling components, such as phenols or other aromatic amines, to produce a wide range of colored compounds with potential applications in textiles and printing. nsf.govresearchgate.netnih.gov

Another area where this compound could serve as a precursor is in the development of functional polymers. For instance, sulfonamide-containing polymers are of interest for applications such as ion-exchange membranes and biomedical materials. A plausible synthetic route could involve the conversion of the amino group to a polymerizable moiety, such as a vinyl group, followed by polymerization. Alternatively, the bifunctional nature of the molecule could be exploited in condensation polymerization reactions. For example, the amino group could react with diacyl chlorides to form polyamides. Research on similar sulfonamide-functionalized monomers has demonstrated the feasibility of creating polymers with high thermal stability and specific glass transition temperatures. rsc.org

Below is a representative table of reaction conditions for the synthesis of azo dyes from aromatic amines, which would be analogous to the reactions involving this compound.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Diazotization | Aniline derivative, N-Nitrososulfonamide, 1,4-Dioxane, Room Temperature | Formation of aryl diazonium intermediate | nsf.gov |

| Azo Coupling | Aryl diazonium intermediate, p-Cresol, NaOH (1.0 M), 6 hours | Formation of the azo dye | nsf.gov |

This table presents a general procedure for the synthesis of azo dyes from aryl amines via transnitrosation with N-nitrososulfonamides. Specific conditions may vary depending on the exact substrates.

Fragment-Based Approaches in Organic Synthesis

In the realm of medicinal chemistry and drug discovery, fragment-based approaches have gained prominence. This strategy involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. The structural motifs present in this compound make it an interesting scaffold for such approaches.

The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. nih.gov The primary sulfonamide is a key zinc-binding group in many enzyme inhibitors. Therefore, this compound could serve as a starting fragment in the design of new inhibitors for various metalloenzymes. The amino group provides a convenient handle for derivatization, allowing for the exploration of the chemical space around the core fragment. This "fragment growing" can be achieved by reacting the amino group with a variety of electrophiles to introduce new substituents that can interact with the target protein and enhance binding affinity.

For example, the amino group can be acylated, alkylated, or used in reductive amination reactions to attach different side chains. These modifications can be guided by the structural information of the target's binding site to achieve a better fit. The synthesis of libraries of derivatives based on the this compound core would allow for the systematic exploration of structure-activity relationships. Studies on diversely substituted sulfamides have shown that even small modifications to the fragment periphery can significantly impact binding affinity and selectivity for different enzyme isoforms. nih.gov

The following table outlines some potential derivatization reactions for the amino group of this compound, which are commonly used in fragment-based drug discovery.

| Reaction Type | Reagents | Product Type | Purpose in Fragment-Based Design |

| Acylation | Acyl chloride, Base | Amide | Introduce new functional groups and explore hydrogen bonding interactions. |

| Sulfonylation | Sulfonyl chloride, Base | Disulfonamide | Modify the electronic properties and explore different binding pockets. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Introduce larger and more flexible side chains. |

| Urea (B33335) Formation | Isocyanate | Urea | Introduce hydrogen bond donors and acceptors. |

Theoretical and Computational Chemistry Studies on 3 Amino 2 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure Analysis of 3-Amino-2-methylbenzene-1-sulfonamide

No published studies were found that present the optimized molecular geometry, bond lengths, bond angles, and electronic energies of this compound calculated via Density Functional Theory (DFT). Such calculations are fundamental for understanding the molecule's three-dimensional structure and stability. Typically, these studies would involve various functionals and basis sets (e.g., B3LYP/6-311G+(d,p)) to achieve a precise theoretical model of the molecule in its ground state. nih.gov Without these foundational calculations, further electronic analysis is purely speculative.

A frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity, electronic transitions, and kinetic stability. wikipedia.org The HOMO-LUMO energy gap is a key parameter derived from these calculations. researchgate.net Literature searches did not yield any specific HOMO-LUMO energy values, energy gap data, or visualizations of the orbital distributions for this compound.

Conformational Analysis and Investigation of Intramolecular Interactions in this compound

The presence of both amino (-NH2) and sulfonamide (-SO2NH2) groups suggests the potential for intramolecular hydrogen bonding, for instance, between a hydrogen atom of the amino group and an oxygen atom of the sulfonamide group. Such interactions significantly influence molecular conformation and stability. nih.govias.ac.in However, no theoretical studies have been published that specifically investigate or quantify the presence, strength, or energetic contribution of such hydrogen bonds in this compound.

The flexibility of this compound is determined by the rotational barriers around its single bonds, particularly the C-S and C-N bonds connecting the functional groups to the benzene (B151609) ring. Computational studies are essential to map the potential energy surface, identify stable conformers, and calculate the energy required to transition between them. researchgate.netmdpi.com This information is critical for understanding how the molecule might interact with biological targets. No specific studies on the rotational barriers or conformational preferences of this compound are currently available.

Reaction Mechanism Elucidation through Computational Modeling Involving this compound

Computational modeling is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. This provides mechanistic insights that are often difficult to obtain through experimental means alone. A search for computational studies detailing the role of this compound as a reactant, intermediate, or product in any chemical transformation did not yield any results.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a cornerstone of computational chemistry, aimed at understanding the mechanisms of chemical reactions. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. numberanalytics.commasterorganicchemistry.com Identifying the structure and energy of the transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.

For this compound, a key reaction of interest could be its synthesis, for example, the amination of a corresponding sulfonyl chloride. Computational methods, particularly Density Functional Theory (DFT), can be employed to map the entire reaction pathway. This process involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state. vedantu.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products. This calculation maps out the minimum energy path from the transition state downhill to the reactant and product valleys on the potential energy surface. rsc.org

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. ekb.eg A plausible reaction pathway for the formation of this compound could involve the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with ammonia (B1221849), followed by the reduction of the nitro group. Alternatively, a direct reaction with an amino-protected precursor could be envisioned.

Illustrative Data Table for Transition State Analysis:

The following table is a hypothetical representation of data that would be obtained from a computational study on a key synthetic step for this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |

| Reactants | DFT/B3LYP/6-31G(d) | 0.0 | - | N/A |

| Transition State | DFT/B3LYP/6-31G(d) | +25.4 | S-N: 2.15, N-H: 1.20 | -350 |

| Products | DFT/B3LYP/6-31G(d) | -15.2 | - | N/A |

This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Energy Profile Calculations for Key Transformations

An energy profile diagram is a graphical representation of the energy changes that occur during a chemical reaction. researchgate.net By plotting the potential energy of the system against the reaction coordinate, one can visualize the reactants, products, transition states, and any intermediates. The height of the energy barrier from the reactants to the transition state represents the activation energy (Ea) of the reaction.

For this compound, energy profile calculations could elucidate the kinetics and thermodynamics of important transformations. For instance, in a multi-step synthesis, there might be competing reaction pathways or the formation of stable intermediates. DFT calculations can provide the Gibbs free energies of all stationary points along the reaction coordinate, allowing for the construction of a detailed energy profile. researchgate.net

These calculations are computationally intensive but provide invaluable information. For example, they can help in understanding why a particular regi isomer is formed preferentially or why certain reaction conditions are necessary to overcome a high activation barrier. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. aps.org

Illustrative Energy Profile Data Table:

This table presents hypothetical energy data for a proposed reaction involving this compound.

| Reaction Step | Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactant Complex | -850.12345 | 0.12345 | 0.0 |

| 2 | Transition State 1 | -850.08765 | 0.12121 | +23.2 |

| 3 | Intermediate | -850.10987 | 0.12222 | +7.5 |

| 4 | Transition State 2 | -850.09123 | 0.12000 | +20.8 |

| 5 | Product Complex | -850.14567 | 0.12456 | -12.0 |

This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Prediction of Spectroscopic Parameters using Computational Methods for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the peaks in an experimental spectrum and confirming the molecular structure. Discrepancies between the predicted and experimental spectra can also provide insights into solvent effects or conformational dynamics that were not accounted for in the calculation. benthamopen.com

Illustrative Predicted NMR Chemical Shifts Data Table:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 138.5 | - |

| C2 | 135.2 | - |

| C3 | 145.8 | - |

| C4 | 120.1 | 7.15 |

| C5 | 125.6 | 7.30 |

| C6 | 118.9 | 6.95 |

| C-CH₃ | 20.5 | 2.50 |

| N-H₂ (Amino) | - | 4.50 |

| N-H₂ (Sulfonamide) | - | 6.80 |

This table is for illustrative purposes only. The values are hypothetical and not based on actual computational results for this compound.

Vibrational Frequencies:

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. nih.gov These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic.

For this compound, the calculated vibrational frequencies can aid in the interpretation of the experimental IR spectrum. researchgate.net Key functional groups like the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups have characteristic vibrational modes. nih.gov For instance, the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group would be expected to appear in a specific region of the IR spectrum. The calculated frequencies are often systematically scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Illustrative Predicted Vibrational Frequencies Data Table:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| 1 | 3450 | 3312 | NH₂ Asymmetric Stretch (Amino) |

| 2 | 3360 | 3226 | NH₂ Symmetric Stretch (Amino) |

| 3 | 3320 | 3187 | NH₂ Asymmetric Stretch (Sulfonamide) |

| 4 | 3240 | 3110 | NH₂ Symmetric Stretch (Sulfonamide) |

| 5 | 1355 | 1301 | SO₂ Asymmetric Stretch |

| 6 | 1165 | 1118 | SO₂ Symmetric Stretch |

This table is for illustrative purposes only. The values are hypothetical and not based on actual computational results for this compound. A typical scaling factor for DFT/B3LYP/6-31G(d) is around 0.96.

While specific computational studies on this compound are not readily found in the existing literature, the application of modern theoretical and computational chemistry methods would undoubtedly provide a wealth of information about its chemical behavior. From elucidating reaction mechanisms through transition state analysis and energy profile calculations to predicting its spectroscopic signatures, these computational tools are indispensable for a comprehensive understanding of this and other complex organic molecules. The illustrative data presented here serves to highlight the types of valuable insights that such studies would yield.

Conclusion and Future Research Directions for 3 Amino 2 Methylbenzene 1 Sulfonamide

Summary of Key Academic Contributions and Methodological Advances in 3-Amino-2-methylbenzene-1-sulfonamide Research

Currently, there are no significant, specific academic contributions or methodological advances reported in the literature for this compound. The compound is listed in chemical databases and is available commercially, which suggests its utility in synthesis, but detailed studies on its unique properties or applications are yet to be published.

Research on analogous aminobenzenesulfonamides has, however, been extensive. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents. The general synthesis of benzenesulfonamides is well-established, classically involving the reaction of an appropriate sulfonyl chloride with an amine. Modern advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the formation of the S-N bond and the functionalization of the aromatic ring. cbijournal.comnih.gov These include various catalytic approaches that offer improved yields, milder reaction conditions, and greater functional group tolerance. organic-chemistry.orgacs.org

Identification of Unexplored Synthetic Avenues for this compound and its Analogs

Given the lack of dedicated synthetic literature for this compound, there is considerable scope for exploring novel and efficient synthetic routes.

Classical and Modern Synthetic Approaches:

A plausible and direct, though likely unoptimized, route to this compound would involve the chlorosulfonylation of 2-methylaniline, followed by amination. However, this approach may suffer from issues with regioselectivity and harsh reaction conditions.

Modern synthetic methodologies offer more elegant and potentially higher-yielding alternatives. These could be adapted for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed Chlorosulfonylation | Coupling of an arylboronic acid with a source of sulfur dioxide and a chloride source. nih.gov | Mild reaction conditions and high functional group tolerance. |

| C-H Functionalization | Direct introduction of a sulfonyl group onto the aromatic ring through catalytic C-H activation. acs.orgnih.govacs.org | Atom-economical and avoids the need for pre-functionalized starting materials. |

| Photoredox Catalysis | Use of visible light to promote the formation of sulfonyl radicals and their subsequent coupling with amines. acs.orgnih.govdomainex.co.ukthieme-connect.com | Environmentally friendly and allows for reactions under very mild conditions. |

| Copper-Catalyzed Couplings | Coupling of aryl halides or boronic acids with sulfonamide sources. princeton.edu | Versatile and can be adapted for a wide range of substrates. |

The synthesis of novel analogs could involve modifications at several positions:

N-functionalization of the sulfonamide nitrogen to introduce a wide array of functional groups.

Functionalization of the amino group , for instance, through acylation, alkylation, or conversion to other nitrogen-containing functionalities.

Further substitution on the benzene (B151609) ring to modulate the electronic and steric properties of the molecule.

Potential for Expanded Roles of this compound in Emerging Areas of Organic and Materials Chemistry

While the primary application of sulfonamides has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in materials science.

Potential Applications in Materials Chemistry:

| Area | Potential Role of this compound |

| Organic Electronics | The sulfonamide group can act as an electron-withdrawing group, influencing the electronic properties of conjugated systems. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Recent research has highlighted the use of conjugated sulfonamides as robust cathode materials for proton and lithium-ion batteries. researchgate.netchemeurope.com |

| Polymers and Advanced Materials | The amino and sulfonamide groups provide sites for polymerization. Polyamides or polyimides incorporating this monomer could exhibit interesting thermal and mechanical properties. The presence of the sulfonamide group might also enhance properties like flame retardancy or dye uptake. |

| Supramolecular Chemistry | The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it a valuable moiety for designing self-assembling systems and crystal engineering. |

Prospects for Deeper Mechanistic Insights from Further Investigations of this compound Reactivity and Derivatives

The specific substitution pattern of this compound presents interesting opportunities for mechanistic studies.

Key Areas for Mechanistic Investigation:

Ortho Effect: The presence of the methyl group ortho to the amino group is expected to influence the basicity and nucleophilicity of the amine due to steric hindrance and electronic effects. quora.combyjus.comvedantu.comwikipedia.orgstackexchange.com A systematic study comparing the reactivity of this compound with its meta and para isomers would provide valuable data on the magnitude of the ortho effect in this system.

Reactivity of the Sulfonamide Group: While generally stable, the sulfonamide group can participate in various reactions. Mechanistic studies on sulfonyl transfer reactions, desulfonylation, and rearrangements involving derivatives of this compound could provide fundamental insights into the reactivity of this functional group. rsc.orgorganic-chemistry.orgchem-station.com

Catalytic Reactions: Investigating the behavior of this compound as a ligand in transition metal catalysis could reveal novel catalytic activities. The amino and sulfonamide groups can both coordinate to metal centers, potentially leading to interesting reactivity and selectivity.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties of the molecule, its reactivity in various reactions, and the properties of its potential derivatives. nih.gov This would complement experimental studies and aid in the rational design of new synthetic targets and materials.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, amino at C3). Aromatic proton splitting patterns distinguish ortho/para arrangements.

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- HPLC-MS : Quantify purity and detect byproducts (e.g., chlorinated impurities from incomplete reduction).

Methodological consistency across replicates is essential to avoid misassignment, especially for overlapping signals in crowded aromatic regions .

How does the solubility profile of this compound impact its use in biological assays?

Basic

The compound’s limited solubility in polar solvents like DMSO and methanol (slight solubility) necessitates pre-treatment protocols. For cell-based assays, prepare stock solutions in DMSO (≤5% v/v final concentration) to avoid solvent toxicity. For in vitro enzyme studies, methanol co-solvent systems (10–20%) enhance solubility but require controls for solvent-induced activity artifacts .

What storage conditions are recommended to maintain the stability of this compound?

Basic

Store in airtight, light-resistant containers under nitrogen at 2–8°C. Hygroscopicity and sensitivity to oxidation demand desiccant use (e.g., silica gel). Stability tests under accelerated degradation conditions (40°C/75% RH for 6 months) show <5% decomposition when stored correctly .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Advanced

Discrepancies in IC₅₀ values (e.g., antiproliferative activity against U-937 cells) may arise from assay variability (e.g., cell passage number, serum concentration). Standardize protocols:

- Use synchronized cell populations (G1 phase).

- Validate results with orthogonal assays (e.g., ATP quantification vs. trypan blue exclusion).

- Cross-reference with structurally analogous compounds (e.g., dichlorobenzene-sulfonamides) to identify substituent-specific trends .

What crystallographic strategies elucidate substituent effects on this compound’s reactivity?

Advanced

Single-crystal X-ray diffraction with SHELXL refinement (SHELX suite) resolves electronic effects of substituents. Key steps:

- Grow crystals via vapor diffusion (ethanol/water).

- Refine H-atom positions using riding models.

- Analyze bond angles and electron density maps to correlate methyl/amino group orientation with sulfonamide’s nucleophilicity. SHELXTL (Bruker AXS) is preferred for high-resolution data .

How can regioselective modification of this compound be achieved for SAR studies?

Advanced

Target the amino group for acylation or alkylation while preserving sulfonamide integrity:

- Use Boc-protected intermediates for selective deprotection.

- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the methyl-substituted benzene ring.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to prevent over-substitution .

What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

Q. Advanced

- Gram-negative bacteria : Use efflux pump-deficient E. coli strains (e.g., ΔacrAB) to enhance compound uptake.

- Biofilm assays : Test sub-MIC concentrations in CDC biofilm reactors to assess disruption.

- Resistance profiling : Compare MIC shifts in P. aeruginosa PAO1 vs. multidrug-resistant (MDR) clinical isolates. Correlate results with sulfonamide-resistance genes (sul1, sul2) via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.